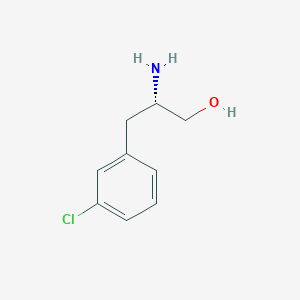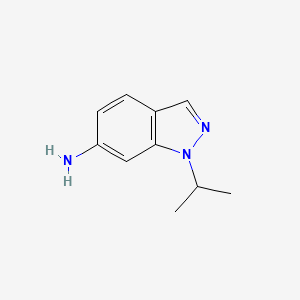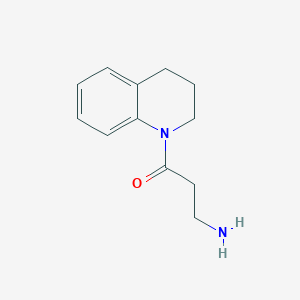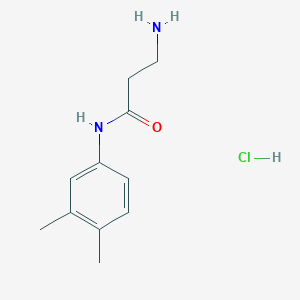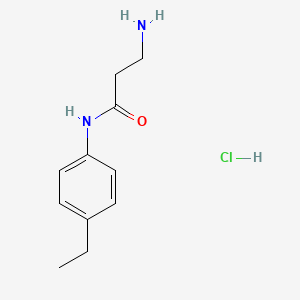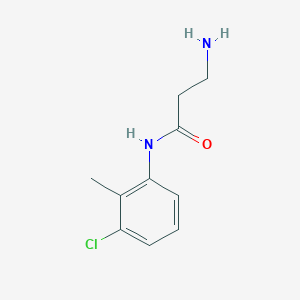
N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, refractive index, specific rotation, and others. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Cyclizations : Research conducted by Vaickelionienė et al. (2005) focuses on synthesizing a series of compounds related to beta-alanines, including N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. They explored reactions with urea or potassium thiocyanate to obtain a variety of pyrimidinediones and their analogues. This study provides significant insights into the methods for synthesizing similar compounds (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Structural Analysis : Szafran et al. (2013) conducted a detailed study on the structure of dimethylphenyl betaine hydrochloride using X-ray diffraction, DFT calculations, NMR, and FTIR spectra. Their work provides crucial information about the structural characteristics of compounds similar to N
1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride (Szafran, Katrusiak, Dega-Szafran, & Kowalczyk, 2013).Spectroscopic and Theoretical Studies : A 2015 study by Szafran et al. presented spectroscopic and theoretical analysis of bis(dimethylphenyl betaine) hydrochloride monohydrate, exploring its optimized structure and interactions at the molecular level. This research is pertinent for understanding the molecular behavior of similar compounds (Szafran, Komasa, & Dega-Szafran, 2015).
Application in Catalytic Reactions : Cui et al. (2006) discovered that N,N-Dimethyl-beta-alanine is an effective ligand in palladium-catalyzed Heck reactions, showcasing the utility of beta-alanine derivatives in catalysis. This indicates potential applications of N
1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride in similar reactions (Cui, Li, Tao, Xu, Li, Liu, & Guo, 2006).Antiproliferative Activity : Schlitzer and Dahse (2000) explored the antiproliferative activity of N-acyl-beta-alanine amides, demonstrating the significance of certain molecular features for such activity. This research hints at potential biomedical applications of related compounds (Schlitzer & Dahse, 2000).
Protonation and Mass Spectroscopic Studies : Turpeinen et al. (1988) studied the protonation and mass spectroscopic characteristics of a compound similar to N
1-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride. Their research contributes to understanding the physical and chemical properties of such compounds (Turpeinen, Ruotsalainen, Pehkonen, Lajunen, & Karjalainen, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRNNMKIXEMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,4-dimethylphenyl)-beta-alaninamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine](/img/structure/B3308497.png)

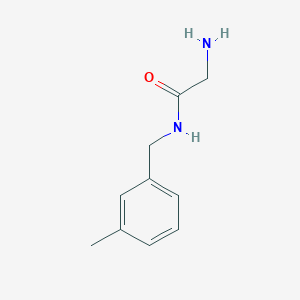
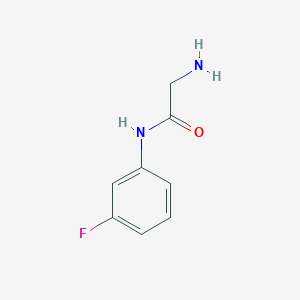
![{4-[2-(Diethylamino)ethoxy]-3-methoxyphenyl}methanamine](/img/structure/B3308553.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B3308556.png)
